molecular formula C9H9N3O2 B1465248 Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate CAS No. 944906-58-5

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate

Cat. No.: B1465248
CAS No.: 944906-58-5
M. Wt: 191.19 g/mol
InChI Key: QAWMOVNRHMJIGH-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring. It has a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative coupling and tandem reactions . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s ability to participate in these reactions highlights its potential as a versatile biochemical tool.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), a key player in cell signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed. For example, studies have indicated that high doses of the compound can lead to significant reductions in bacterial load in animal models, but may also cause toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels. For instance, it has been shown to participate in oxidative coupling reactions, which are essential for the synthesis of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize within the nucleus, where it can interact with nuclear proteins and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-A]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core . Another approach involves the use of transition metal-catalyzed reactions to construct the fused bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl imidazo[1,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

Ethyl imidazo[1,2-A]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound exhibits various biochemical interactions that influence its biological activity. It has been shown to interact with multiple enzymes and proteins, playing a role in oxidative coupling and other biochemical reactions.

Key Interactions:

  • Enzyme Modulation: The compound can act as both an inhibitor and activator depending on the target enzyme. For example, it inhibits certain enzymes by binding to their active sites, thus blocking substrate access.
  • Cellular Effects: this compound influences cell signaling pathways, notably affecting the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), which is crucial for various cellular responses.

The mechanism of action involves specific binding interactions with molecular targets, leading to therapeutic effects. The compound's ability to modulate signaling pathways is significant for its potential applications in treating diseases.

Molecular Mechanisms:

  • Inhibition of Key Enzymes: Studies suggest that this compound inhibits enzymes involved in critical metabolic pathways, potentially leading to reduced proliferation of cancer cells and enhanced antimicrobial activity .
  • Stability and Degradation: Laboratory studies indicate that the compound remains stable at room temperature but may degrade over time, impacting its long-term efficacy.

3. Biological Activity and Therapeutic Applications

This compound has shown promise in various therapeutic areas, including antimicrobial and anticancer research.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo compounds exhibit potent activity against Mycobacterium tuberculosis. In one study, compounds with similar structures displayed minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains of M. tuberculosis .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with significant reductions in cell viability observed at specific concentrations .
  • A structure-activity relationship (SAR) analysis highlighted modifications that enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

4. Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

StudyFindings
Demonstrated inhibition of NF-kappaB phosphorylation in cellular models.
MIC values ≤0.006 μM against M. tuberculosis strains; potential for drug development against tuberculosis.
Significant growth inhibition in HepG2 and HeLa cell lines; minimal toxicity to normal fibroblasts.
Identified novel derivatives with enhanced anticancer activity; mechanisms involve cell cycle arrest at G2/M phase.

5. Conclusion

This compound represents a valuable compound in medicinal chemistry with diverse biological activities. Its ability to modulate key biochemical pathways positions it as a promising candidate for further research in antimicrobial and anticancer therapies. Ongoing studies are essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-8(13)7-5-11-9-10-3-4-12(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWMOVNRHMJIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-58-5
Record name ethyl imidazo[1,2-a]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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